![molecular formula C8H11F2NO B2398435 N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide CAS No. 2193796-58-4](/img/structure/B2398435.png)
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide, commonly known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFE belongs to the class of cyclopropyl-containing compounds and has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
DFE has been extensively studied for its potential therapeutic applications in various disease conditions. One of the significant areas of research is its anti-cancer properties. Studies have shown that DFE can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DFE has also been studied for its anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
DFE exerts its pharmacological effects by binding to the active site of enzymes involved in various cellular processes. Studies have shown that DFE can bind to the active site of histone deacetylases (HDACs), resulting in the inhibition of their activity. HDACs are enzymes involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFE has been shown to have various biochemical and physiological effects. Studies have shown that DFE can induce G2/M phase cell cycle arrest and inhibit the migration and invasion of cancer cells. DFE has also been shown to reduce the production of pro-inflammatory cytokines, which can be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DFE has several advantages for lab experiments, including its high purity and stability. DFE is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DFE is its potential toxicity, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on DFE. One of the significant areas of research is the identification of novel targets for DFE. Studies have shown that DFE can bind to HDACs, but there may be other targets that can be exploited for therapeutic purposes. Another area of research is the development of DFE analogs with improved pharmacological properties. Finally, further studies are needed to evaluate the safety and efficacy of DFE in preclinical and clinical settings.
Conclusion:
In conclusion, DFE is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFE has been extensively studied for its anti-cancer and anti-inflammatory properties and has shown promising results in preclinical studies. Further research is needed to evaluate the safety and efficacy of DFE in clinical settings and to identify novel targets for therapeutic purposes.
Synthesemethoden
DFE can be synthesized by reacting 2,2-difluorocyclopropylcarboxaldehyde with propargylamine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of DFE. The purity of the synthesized compound can be confirmed by using analytical techniques such as NMR and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[2-(2,2-difluorocyclopropyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c1-2-7(12)11-4-3-6-5-8(6,9)10/h2,6H,1,3-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHQJNMEBPGUHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)
![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)

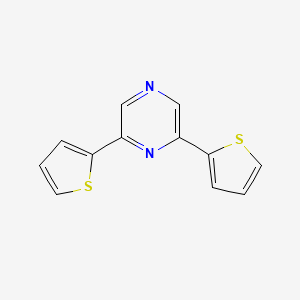
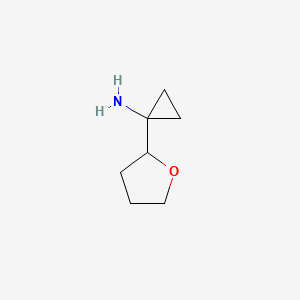
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2398362.png)
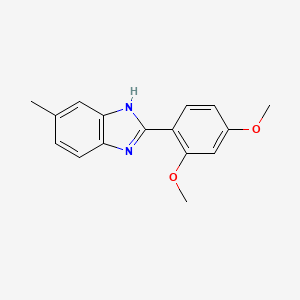
![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)

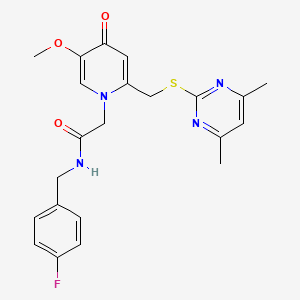
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2398369.png)
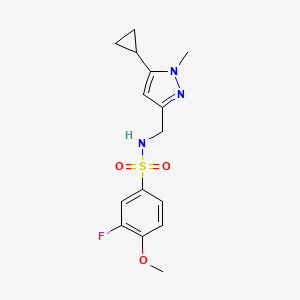

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398372.png)